2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate

Solid-phase peptide synthesis Protecting group strategy Acid-labile amine protection

Eliminate premature peptide-resin cleavage and side-chain degradation with the BPOC reagent-the definitive solution for orthogonal amino protection in solid-phase synthesis. This mixed carbonate ester introduces the acid-labile BPOC group, enabling deprotection under ultramild 0.5% TFA/DCM conditions that leave Boc, Fmoc, and acid-sensitive resin linkages intact. Key procurement advantages: • Enables synthesis of phosphopeptides (e.g., MAP Kinase ERK2) on Hmp-Wang resin without premature cleavage. • Permits 5′-peptide-oligonucleotide conjugate synthesis without depurination. • Crystalline solid (mp 90-100 °C) ensures accurate stoichiometry in automated synthesizers. • Supplied at 97% HPLC purity for reproducible, high-fidelity coupling.

Molecular Formula C24H22O5
Molecular Weight 390.4 g/mol
CAS No. 31140-37-1
Cat. No. B1598505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate
CAS31140-37-1
Molecular FormulaC24H22O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3
InChIKeyPXYPBZYXNPAGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPOC Reagent: Core Identity for Scientific Procurement


2-(4-Biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate (CAS 31140-37-1), widely referred to as the BPOC reagent, is a mixed carbonate ester that functions as the primary reagent for introducing the acid-labile biphenylisopropyloxycarbonyl (BPOC) amino-protecting group [1]. The compound is a white to off-white solid with a melting point of 90–100 °C (dec.) and is supplied at ~97% purity (HPLC), making it suitable for demanding solid-phase peptide synthesis and bioconjugation workflows . Unlike generic carbonate-based acylating agents, this specific derivative carries a 4-methoxycarbonylphenoxy leaving group that balances sufficient electrophilicity with enhanced thermal stability relative to the unsubstituted phenyl carbonate analog [2].

Why Generic Amine-Protecting Reagents Cannot Replace BPOC


Amine-protecting reagents are not functionally interchangeable because the cleavage conditions of the resulting protecting group dictate compatibility with the entire synthetic strategy. The BPOC group installed by this reagent is removed with 0.5% trifluoroacetic acid (TFA) in dichloromethane within 10–15 minutes, conditions under which the tert-butyloxycarbonyl (Boc) group is completely stable and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is inert [1]. Simply substituting a Boc or Fmoc reagent forces the user to adopt fundamentally different deprotection protocols—50% TFA or 20% piperidine, respectively—which are incompatible with acid-sensitive resin linkages, phosphopeptides, or oligonucleotide conjugates . The quantitative evidence below demonstrates that these are not incremental differences; they are orthogonal chemical decisions that determine whether a synthesis succeeds or fails.

Quantitative Differentiation Evidence for BPOC Reagent


Acid Lability: BPOC vs. Boc Deprotection Conditions

The BPOC group introduced by this compound is quantitatively removed with 0.5% TFA in CH₂Cl₂ within 10–15 minutes [1]. In contrast, the Boc group—the most widely used acid-labile alternative—requires 50% TFA in CH₂Cl₂ (1:1 v/v) for complete deprotection . This represents a 100-fold difference in acid concentration, which directly determines compatibility with acid-sensitive functionalities.

Solid-phase peptide synthesis Protecting group strategy Acid-labile amine protection

Selectivity: Side-Chain Protection During BPOC Deprotection

During standard Nα-BPoc deprotection (0.5% TFA in CH₂Cl₂, 15 min), less than 0.1% of the acid-labile trityl (Trt) side-chain protecting group is removed from asparagine and glutamine residues [1]. By comparison, the tert-butyl ether side-chain protection undergoes up to 4% removal under identical BPoc deprotection conditions [2], and Boc deprotection conditions (50% TFA) would cause near-quantitative trityl loss. This demonstrates that the BPoc group enables a level of orthogonal selectivity unattainable with the Boc group.

Peptide chemistry Side-chain protection Selective deprotection

Thermal Stability: Substituted vs. Unsubstituted Phenyl Carbonate

The 4-methoxycarbonyl substituent on the phenyl ring of this mixed carbonate confers demonstrably higher thermal stability compared to the unsubstituted phenyl carbonate analog (CAS 18701-36-5) [1]. The target compound exhibits a melting point of 90–100 °C with decomposition , whereas the unsubstituted analog 2-(biphenyl-4-yl)propan-2-yl phenyl carbonate is typically an oil or low-melting solid that decomposes more readily upon storage [1]. This enhanced thermal stability reduces decomposition during shipping and long-term laboratory storage.

Reagent stability Carbonate chemistry Storage and handling

Orthogonality: BPOC in Combined Acid/Base Strategies

The BPOC group is orthogonal to the base-labile Fmoc group and can be selectively removed in the presence of tert-butyl side-chain protections when using low-acidity conditions. This orthogonality has been explicitly validated in the synthesis of peptide-oligonucleotide conjugates, where BPoc was fully compatible with the highly acid-sensitive nucleic acid backbone, whereas standard Boc chemistry caused unacceptable depurination [1]. In the same study, the Ddz group required at least 16 minutes for complete deprotection under similar conditions, resulting in some degree of depurination, highlighting that even among acid-labile groups, BPOC offers a uniquely favorable deprotection rate [1].

Orthogonal protection Biopolymer conjugates Peptide-oligonucleotide synthesis

High-Value Application Scenarios for BPOC Reagent


Solid-Phase Synthesis of Phosphopeptides on Acid-Labile Resins

The 0.5% TFA deprotection condition enabled by the BPOC reagent permits the use of Hmp-Wang and other acid-sensitive resins without premature peptide-resin cleavage. The BPOC-based approach has yielded the MAP Kinase ERK2 phosphopeptide in high purity, incorporating fully protected phosphothreonyl derivatives that would be degraded under standard Boc deprotection . This scenario directly exploits the 100-fold acid concentration advantage documented in Section 3.

Peptide-Oligonucleotide Conjugate Synthesis

BPOC is the protecting group of choice for solid-phase synthesis of 5′-peptide-oligonucleotide conjugates, where the nucleic acid backbone is exquisitely sensitive to acid. The BPOC group's rapid cleavage with 0.5% TFA preserves the oligonucleotide integrity, whereas Boc chemistry causes depurination and Ddz is too slow, leading to partial damage [1]. This application is uniquely enabled by the quantitative selectivity evidence in Section 3.

Multi-Functional Peptide Synthesis with Orthogonal Protection

For peptides containing both acid-labile side-chain protections (e.g., trityl on Asn/Gln) and base-labile Nα-protection, the BPOC/Fmoc orthogonal strategy allows sequential deprotection with <0.1% side-chain loss [2]. This level of selectivity is unattainable with Boc chemistry, making the BPOC reagent essential for procurement when the target peptide contains multiple differentially protected residues.

Automated Peptide Synthesis with Stable Crystalline Reagents

The 4-methoxycarbonyl substitution on the BPOC reagent confers thermal stability sufficient for long-term storage and automated synthesizer use. The crystalline solid with a melting point of 90–100 °C resists decomposition that would cause inaccurate stoichiometry in automated protocols, a practical procurement consideration that distinguishes it from the less stable unsubstituted phenyl carbonate analog [3].

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